Cas no 667443-20-1 (6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide)

6-Chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-carboxamide core substituted with a chloro group at the 6-position and a methylsulfanylphenyl moiety at the amide nitrogen. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The chloro and methylsulfanyl groups enhance reactivity and binding affinity, making it valuable for derivatization in drug discovery. Its well-defined molecular architecture ensures consistent performance in coupling reactions and scaffold modifications. The compound's stability under standard conditions and compatibility with diverse synthetic protocols further underscore its applicability in advanced chemical research and development.
6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide structure
667443-20-1 structure
Product name:6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide
CAS No:667443-20-1
MF:C13H11ClN2OS
Molecular Weight:278.757240533829
CID:5454057
PubChem ID:2124974

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-Chloro-N-[3-(methylthio)phenyl]-3-pyridinecarboxamide
    • 6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
    • CHEMBL1403034
    • AKOS000158321
    • MLS000566004
    • 6-chloro-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide
    • HMS2189M22
    • 667443-20-1
    • EN300-14401163
    • STK444403
    • Z28149584
    • SMR000153144
    • 6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide
    • インチ: 1S/C13H11ClN2OS/c1-18-11-4-2-3-10(7-11)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17)
    • InChIKey: OEVQDEZPDAIMHG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(NC1C=CC=C(C=1)SC)=O

計算された属性

  • 精确分子量: 278.0280618g/mol
  • 同位素质量: 278.0280618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 67.3Ų

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 366.8±37.0 °C(Predicted)
  • 酸度系数(pKa): 11.17±0.70(Predicted)

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-14401163-1000mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
1000mg
$557.0 2023-09-29
Enamine
EN300-14401163-10000mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
10000mg
$2393.0 2023-09-29
Enamine
EN300-14401163-100mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
100mg
$490.0 2023-09-29
Enamine
EN300-14401163-250mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
250mg
$513.0 2023-09-29
Enamine
EN300-14401163-5000mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
5000mg
$1614.0 2023-09-29
Enamine
EN300-14401163-0.05g
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90%
0.05g
$212.0 2023-07-10
Enamine
EN300-14401163-50mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
50mg
$468.0 2023-09-29
Enamine
EN300-14401163-500mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
500mg
$535.0 2023-09-29
Enamine
EN300-14401163-2500mg
6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
667443-20-1 90.0%
2500mg
$1089.0 2023-09-29

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamide 関連文献

6-chloro-N-3-(methylsulfanyl)phenylpyridine-3-carboxamideに関する追加情報

Introduction to 6-Chloro-N-(3-Methylsulfanylphenyl)Pyridine-3-Carboxamide (CAS No: 667443-20-1)

The compound 6-chloro-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide, identified by the CAS registry number 667443-20-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The molecule consists of a pyridine ring substituted with a chlorine atom at position 6 and a carboxamide group at position 3, which is further connected to a phenyl ring bearing a methylsulfanyl ( SCH3) substituent at position 3.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, amidations, and possibly Suzuki couplings, depending on the specific pathway chosen. The presence of the methylsulfanyl group introduces sulfur into the molecule, which can significantly influence its electronic properties and reactivity. This feature makes the compound an interesting candidate for studying sulfur-containing heterocycles in medicinal chemistry.

Recent studies have highlighted the potential of this compound in modulating various biological targets, such as kinases and G-protein coupled receptors (GPCRs). For instance, researchers have explored its ability to inhibit specific kinase pathways involved in cancer progression. The chlorine substituent at position 6 of the pyridine ring contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.

In addition to its biological applications, 6-chloro-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide has shown promise in materials science. Its rigid aromatic structure and electron-withdrawing groups make it a potential candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or field-effect transistors (FETs). The methylsulfanyl group also imparts flexibility to the molecule, which can be advantageous in certain applications requiring molecular mobility.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the methylsulfanyl group plays a key role in determining the compound's stability under such conditions.

In conclusion, 6-chloro-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide (CAS No: 667443-20-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various scientific domains.

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